2,2,4-Trimethylcyclohexane-1,3-dione

Synthetic methodology Taxoid precursor Process chemistry

2,2,4-Trimethylcyclohexane-1,3-dione (CAS 20990-17-4, C₉H₁₄O₂, MW 154.21) is a tri-methyl-substituted 1,3-cyclohexanedione derivative that functions as a pivotal synthetic intermediate in taxoid A-ring construction, herbicide development, and heterocyclic chemistry. Unlike the unsubstituted parent 1,3-cyclohexanedione (CAS 504-02-9) or less substituted congeners such as 2-methyl-1,3-cyclohexanedione (CAS 1193-55-1) and 2,4-dimethylcyclohexane-1,3-dione (CAS 20990-14-1), the unique 2,2-gem-dimethyl and 4-methyl substitution pattern confers measurably distinct physicochemical properties—including elevated lipophilicity, attenuated acidity, and enhanced hydrolytic stability—that directly influence reaction selectivity, workup procedures, and downstream synthetic utility.

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
Cat. No. B12281382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,4-Trimethylcyclohexane-1,3-dione
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCC1CCC(=O)C(C1=O)(C)C
InChIInChI=1S/C9H14O2/c1-6-4-5-7(10)9(2,3)8(6)11/h6H,4-5H2,1-3H3
InChIKeyFMSVYJVGRWXBIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,4-Trimethylcyclohexane-1,3-dione Procurement Guide: Key Differentiators Among 1,3-Cyclohexanedione Analogs


2,2,4-Trimethylcyclohexane-1,3-dione (CAS 20990-17-4, C₉H₁₄O₂, MW 154.21) is a tri-methyl-substituted 1,3-cyclohexanedione derivative that functions as a pivotal synthetic intermediate in taxoid A-ring construction, herbicide development, and heterocyclic chemistry [1]. Unlike the unsubstituted parent 1,3-cyclohexanedione (CAS 504-02-9) or less substituted congeners such as 2-methyl-1,3-cyclohexanedione (CAS 1193-55-1) and 2,4-dimethylcyclohexane-1,3-dione (CAS 20990-14-1), the unique 2,2-gem-dimethyl and 4-methyl substitution pattern confers measurably distinct physicochemical properties—including elevated lipophilicity, attenuated acidity, and enhanced hydrolytic stability—that directly influence reaction selectivity, workup procedures, and downstream synthetic utility [2].

Why 2,2,4-Trimethylcyclohexane-1,3-dione Cannot Be Replaced by Generic 1,3-Cyclohexanedione Analogs


The 1,3-cyclohexanedione scaffold is a privileged chemotype in herbicide (ACCase/HPPD inhibitor) and natural product synthesis, but the number, position, and steric bulk of ring substituents create a spectrum of reactivity outcomes that preclude indiscriminate interchange [1]. Unsubstituted 1,3-cyclohexanedione (pKa 5.26) is significantly more acidic than 2,2,4-trimethylcyclohexane-1,3-dione (predicted pKa 7.12), meaning the choice of base, solvent, and temperature for enolate formation differs materially between the two [2]. The gem-dimethyl group at C2 shields one carbonyl from nucleophilic attack while simultaneously stabilizing the compound toward aqueous hydrolysis and enabling recrystallization from water—a practical advantage not shared by non-gem-dimethylated analogs [3]. Furthermore, the lipophilicity gradient across the series (LogP from 0.09 for the parent to 1.58 for the tri-methyl derivative) alters extraction efficiency and chromatographic retention, parameters that directly affect procurement decisions when planning multi-step sequences [4].

Quantitative Differentiation Evidence for 2,2,4-Trimethylcyclohexane-1,3-dione Versus Closest Analogs


Synthesis Route Efficiency: 63% Overall Yield in a Two-Step Convergent Sequence

The Miller–Ray route to 2,2,4-trimethylcyclohexane-1,3-dione proceeds via Michael addition of 3-pentanone to methyl acrylate followed by Claisen condensation, then C-methylation with iodomethane, delivering the title compound in 63% overall isolated yield on a multi-gram scale [1]. This compares favorably with the stepwise alkylation of 1,3-cyclohexanedione itself, which requires protection/deprotection sequences and typically affords lower overall yields due to competing O-alkylation and dialkylation [2][3]. The convergent nature of the Miller–Ray sequence also circumvents the need to handle the water-soluble, low-LogP parent 1,3-cyclohexanedione, simplifying extractive workup.

Synthetic methodology Taxoid precursor Process chemistry

Lipophilicity Gradient: LogP 1.58 vs. LogP 0.09 for the Parent 1,3-Cyclohexanedione

The computed octanol-water partition coefficient (LogP) of 2,2,4-trimethylcyclohexane-1,3-dione is 1.5807, a ~17-fold increase over the LogP of 0.0946 for unsubstituted 1,3-cyclohexanedione and a ~1.7-fold increase over the LogP of 0.94460 for 2-methyl-1,3-cyclohexanedione [1]. This LogP differential directly translates to practical extraction behavior: 2,2,4-trimethylcyclohexane-1,3-dione partitions efficiently into ethyl acetate or dichloromethane from aqueous reaction mixtures, whereas the parent diketone requires continuous extraction or salting-out due to its near-equal aqueous/organic distribution.

Lipophilicity Extraction efficiency Chromatography

Attenuated Acidity: pKa 7.12 vs. pKa 5.26 for 1,3-Cyclohexanedione

The predicted pKa of 2,2,4-trimethylcyclohexane-1,3-dione is 7.12±0.20, approximately 1.9 log units higher (i.e., ~80-fold less acidic) than the experimentally determined pKa of 5.26 for 1,3-cyclohexanedione [1]. The intermediate mono-methyl analog 2-methyl-1,3-cyclohexanedione has a predicted pKa of 5.58±0.25 , confirming that each additional methyl group incrementally raises pKa. In practical terms, quantitative deprotonation of 2,2,4-trimethylcyclohexane-1,3-dione requires stronger bases (e.g., LDA or NaH) than the weaker carbonate or alkoxide bases sufficient for the parent diketone. This directly affects enolate generation regioselectivity: with the parent compound, the kinetic enolate at the less hindered C6 position can be formed selectively with mild bases, whereas the tri-methyl analog requires controlled conditions to avoid mixtures [2].

Acid dissociation Enolate chemistry Base selection

Aqueous Stability and Purification Advantage: Gem-Dimethyl Derivative Is 'Rather Insensitive' and Recrystallizable from Water

Pashkovsky et al. (2001) explicitly noted that the gem-dimethyl-substituted 1,3-cyclohexanedione derivative 'is rather insensitive and can even be recrystallized from water' [1]. This contrasts with unsubstituted 1,3-cyclohexanedione and its mono-methyl analogs, which are more susceptible to ring-opening hydrolysis under aqueous acidic or basic conditions [2]. The gem-dimethyl group at C2 sterically shields the adjacent carbonyl, retarding nucleophilic attack by water and reducing the equilibrium concentration of the ring-opened keto-acid form. This stability advantage allows aqueous workup without pH control rigors and enables a simple, environmentally benign purification by water recrystallization rather than column chromatography.

Hydrolytic stability Recrystallization Gem-dimethyl effect

Validated Use as a Taxoid A-Ring Precursor: A Defined Synthetic Role Absent for Lower Analogs

Miller & Ray (1997) explicitly designed their synthetic route to 2,2,4-trimethylcyclohexane-1,3-dione to serve as a precursor for the taxoid A ring, a key structural subunit of Taxol® and related diterpenoid anticancer agents [1]. The 2,2,4-trimethyl substitution pattern directly maps onto the gem-dimethylcyclohexane motif found in the taxoid A ring, enabling subsequent functionalization through selective reduction of the C1 ketone [2]. By contrast, unsubstituted 1,3-cyclohexanedione and 2-methyl-1,3-cyclohexanedione lack the requisite gem-dimethyl substitution at C2 and the C4 methyl group, rendering them unsuitable for this specific application without additional, often low-yielding, alkylation steps.

Taxoid synthesis Natural product chemistry Ring A building block

Optimal Application Scenarios for 2,2,4-Trimethylcyclohexane-1,3-dione Based on Quantitative Differentiation Evidence


Taxoid A-Ring and Diterpenoid Total Synthesis

For academic and pharmaceutical research groups pursuing total synthesis of taxane diterpenoids (Taxol®, docetaxel, and analogs), 2,2,4-trimethylcyclohexane-1,3-dione is the preferred starting material because its substitution pattern directly maps onto the gem-dimethylcyclohexane core of the taxoid A ring [1]. The validated 63% two-step synthesis provides a reliable procurement or in-house preparation route, while the compound's elevated LogP (1.58) simplifies extractive isolation of downstream intermediates compared to more polar analogs [2].

Herbicide Lead Optimization and ACCase/HPPD Inhibitor Screening

In agrochemical discovery programs targeting acetyl-CoA carboxylase (ACCase) or 4-hydroxyphenylpyruvate dioxygenase (HPPD), 2,2,4-trimethylcyclohexane-1,3-dione serves as a key intermediate for synthesizing 5-aryl-substituted cyclohexanedione herbicides (e.g., the sethoxydim/clethodim class) [1]. The gem-dimethyl group at C2 sterically blocks one enolizable position, enabling regioselective introduction of the 5-aryl substituent via cross-coupling or condensation chemistry—a selectivity advantage over 1,3-cyclohexanedione, which can undergo competing bis-functionalization [2]. The compound's water recrystallizability also facilitates purification of intermediates in library synthesis.

Heterocyclic Scaffold Construction via Selective Carbonyl Reduction

The differentiated reactivity of the two carbonyl groups—C1 is sterically shielded by the gem-dimethyl group while C3 is more accessible—enables chemoselective mono-reduction to β-hydroxyketones, which are versatile intermediates for heterocyclic synthesis (e.g., isoxazoles, pyrazoles, and fused bicyclic systems) [1]. This selectivity is a direct consequence of the 2,2,4-trimethyl substitution; the unsubstituted parent 1,3-cyclohexanedione more readily undergoes double reduction to the diol, complicating product distribution [2].

Process Chemistry Scale-Up Where Chromatography Avoidance Is Critical

For kilogram-scale procurements destined for multi-step process chemistry, the compound's demonstrated ability to be recrystallized from water eliminates the need for chromatographic purification, reducing solvent consumption, cycle time, and capital equipment requirements [1]. This property, stemming directly from the gem-dimethyl group's steric protection of the diketone toward hydrolysis, is not shared by 1,3-cyclohexanedione or its 2-methyl analog and represents a tangible procurement advantage for teams evaluating total cost of synthesis [2].

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